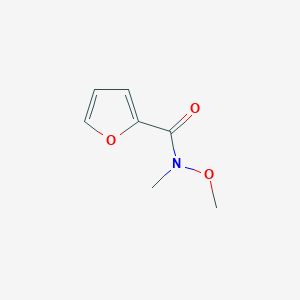

N-Methoxy-N-methylfuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMBEUDMVUSUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445289 | |

| Record name | N-Methoxy-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95091-92-2 | |

| Record name | N-Methoxy-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance of the Furan Carboxamide Moiety in Chemical Science

The furan (B31954) carboxamide moiety is a crucial structural unit in chemical science, recognized for its presence in a wide array of biologically active compounds and its utility as a versatile synthetic building block. researchgate.net Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom, and their derivatives are widespread in nature. ijabbr.com The incorporation of a carboxamide group (-C(=O)N-) onto the furan ring imparts specific chemical properties that are leveraged in medicinal chemistry and materials science.

The furan ring itself is electron-rich, making it susceptible to electrophilic substitution, ideally at the 2-position. ijabbr.com This reactivity allows for the straightforward introduction of various functional groups. ijabbr.com The carboxamide linkage adds polarity and hydrogen bonding capabilities, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net

In the field of medicinal chemistry, the furan carboxamide scaffold is a component of numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.gov For instance, certain furan-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov The ability of the furan moiety to act as a bioisostere for other aromatic rings, like benzene, provides a strategy for modifying existing pharmacophores to enhance efficacy and selectivity. ijabbr.com

Furthermore, the simple yet distinct chemical structure of furan carboxamides makes them excellent model compounds for studying photochemical reactions and degradation pathways of more complex molecules in environmental chemistry. acs.org The electron-rich furan and the anilide ring present in some furan carboxamides allow researchers to investigate competitive reactions involving singlet oxygen and other reactive species. acs.org

Research Context of N Methoxy N Methylamides Weinreb Amides in Contemporary Synthetic Strategies

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are a pivotal class of reagents in modern organic synthesis. numberanalytics.com Introduced by Steven M. Weinreb and Steven Nahm in 1981, these compounds revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives. researchgate.netorientjchem.org The primary significance of Weinreb amides lies in their ability to react with organometallic reagents (like Grignard reagents or organolithium compounds) in a controlled manner, yielding a stable tetrahedral intermediate. researchgate.netnih.gov

This stability is the key to their utility. Unlike reactions with other acylating agents such as acid chlorides or esters, which often lead to over-addition of the nucleophile to form tertiary alcohols, the intermediate formed from a Weinreb amide is stabilized by chelation of the metal ion by both the carbonyl oxygen and the methoxy (B1213986) oxygen. researchgate.net This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Upon workup, the ketone is formed, and any excess organometallic reagent is quenched, thus preventing the undesired second addition. researchgate.netnih.gov

The preparation of Weinreb amides is typically straightforward, involving the coupling of a carboxylic acid or its activated form (like an acid chloride or ester) with N,O-dimethylhydroxylamine. numberanalytics.comorientjchem.org Their versatility is demonstrated by their use in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Beyond their classic role in ketone and aldehyde synthesis, Weinreb amides have found applications as directing groups in transition metal-catalyzed C-H functionalization reactions, further expanding their importance in the synthetic chemist's toolkit. nih.gov They can also be reduced to form aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄). orientjchem.org

Historical Overview of N Methoxy N Methylfuran 2 Carboxamide Within Academic Research

Elaboration of this compound via Ester and Carboxylic Acid Precursors

The conversion from readily available esters and carboxylic acids represents a primary pathway to this compound. These methods rely on the activation of the carboxyl group or direct amidation.

The direct conversion of esters, such as methyl furan-2-carboxylate, into N-methoxy-N-methylamides is a well-established protocol. A common and effective method involves the use of aluminum-based reagents. For instance, treating an ester or lactone with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) facilitates the amidation reaction with N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgmychemblog.com The reaction typically proceeds in a suitable solvent like dichloromethane (B109758) (DCM) to afford the desired Weinreb amide in good yields. orientjchem.org Another approach uses non-nucleophilic Grignard reagents, like isopropylmagnesium chloride, to first activate the N,O-dimethylhydroxylamine before its addition to the ester substrate. wikipedia.org

Direct conversion from furan-2-carboxylic acid is highly desirable as it eliminates the need for prior derivatization. psu.edu This is achieved by activating the carboxylic acid in situ followed by coupling with N,O-dimethylhydroxylamine. researchgate.net A multitude of coupling agents and activating systems have been developed for this purpose.

Common strategies include the use of peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). psu.edu Other effective reagents include propylphosphonic anhydride (B1165640), various N-benzotriazole derivatives, and S,S-di(2-pyridyl)dithiocarbonate. psu.eduresearchgate.net For sterically hindered carboxylic acids, a particularly effective method involves activation with methanesulfonyl chloride in the presence of triethylamine (B128534), which proceeds via a mixed methanesulfonic anhydride intermediate. researchgate.netorganic-chemistry.org This method has been shown to provide good yields ranging from 59% to 88% for challenging substrates. researchgate.netorganic-chemistry.org Triazine-based coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have also been successfully employed to activate carboxylic acids for the synthesis of Weinreb amides. orientjchem.orggoogle.com

Table 1: Comparison of Selected Carboxylic Acid Activation Methods for Weinreb Amide Synthesis

| Activating Agent/System | Precursor | Key Features | Reference(s) |

|---|---|---|---|

| Methanesulfonyl Chloride / Et₃N | Sterically Hindered Carboxylic Acids | Forms a mixed anhydride; good for hindered substrates. | researchgate.netorganic-chemistry.org |

| Trichloroacetonitrile (B146778) / Triphenylphosphine (B44618) | Various Carboxylic Acids | Forms acid chloride in situ; mild, one-pot procedure. | psu.eduresearchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) / N-Methylmorpholine | Carboxylic Acids / Amino Acids | Effective coupling agent for Weinreb amide formation. | orientjchem.orggoogle.com |

| Propylphosphonic Anhydride / N-Ethylmorpholine | Various Carboxylic Acids | A common peptide coupling reagent applicable to Weinreb synthesis. | psu.edu |

| S,S-Di(2-pyridyl)dithiocarbonate | Various Carboxylic Acids | Activates the carboxylic acid for subsequent amidation. | psu.eduresearchgate.net |

Preparation of this compound from Acyl Halides

The most traditional and straightforward synthesis of Weinreb amides, including this compound, starts from an activated carboxylic acid derivative like an acyl halide. wikipedia.orgmychemblog.com The process involves the reaction of furan-2-carbonyl chloride with commercially available N,O-dimethylhydroxylamine hydrochloride. wisc.edu The reaction is typically carried out in an inert solvent such as dichloromethane or THF in the presence of a base, like triethylamine or pyridine (B92270), to neutralize the hydrochloric acid that is liberated. wisc.edumychemblog.com The precursor, furan-2-carbonyl chloride, can be readily prepared from furan-2-carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. mychemblog.comsu.ac.th A high-yield method for producing 5-(chloromethyl)furan-2-carbonyl chloride from 5-(chloromethyl)furfural using tert-butyl hypochlorite (B82951) has also been reported, highlighting advanced methods for creating functionalized furan acyl chlorides. rsc.org

Novel Catalytic and Reagent-Based Approaches in this compound Synthesis

Modern synthetic chemistry seeks to improve efficiency and expand the scope of reactions through novel catalytic systems and one-pot procedures.

Palladium catalysis offers sophisticated routes to N-methoxy-N-methylamides that bypass traditional precursors. researchgate.net One such method is the palladium-catalyzed aminocarbonylation of organoboronic acids or aryl halides with N,O-dimethylhydroxylamine under a carbon monoxide (CO) atmosphere. researchgate.netresearchgate.net This approach could be applied to synthesize this compound from a suitable furan-based organoboronic acid or halide. Another innovative palladium-catalyzed method involves the cross-coupling reaction between organoboronic acids and N-methoxy-N-methylcarbamoyl chloride. researchgate.netoup.com This reaction effectively appends the N-methoxy-N-methylcarbamoyl group to an organic framework, providing a versatile route to Weinreb amides. oup.com The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield in these transformations. nih.gov

To enhance synthetic efficiency, reduce waste, and simplify purification, one-pot procedures are highly favored. psu.edu Several one-pot methods for converting carboxylic acids directly to Weinreb amides have been developed. researchgate.net A notable example involves the use of trichloroacetonitrile and triphenylphosphine in dichloromethane. psu.edu In this process, the carboxylic acid is believed to be converted in situ to the corresponding acyl chloride, which then immediately reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine to furnish the final N-methoxy-N-methylamide. researchgate.net This method is general for a variety of carboxylic acids and avoids the isolation of reactive intermediates, making it a convenient and efficient protocol for the synthesis of compounds like this compound. psu.edu

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound / Weinreb Amide |

| Methyl furan-2-carboxylate | Ester Precursor |

| Furan-2-carboxylic acid | Carboxylic Acid Precursor |

| Furan-2-carbonyl chloride | Acyl Halide Precursor |

| N,O-dimethylhydroxylamine hydrochloride | Amine Source |

| Trimethylaluminum (AlMe₃) | Reagent for Ester Amidation |

| Dimethylaluminum chloride (Me₂AlCl) | Reagent for Ester Amidation |

| Isopropylmagnesium chloride | Grignard Reagent |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Agent |

| Methanesulfonyl chloride | Activating Agent |

| Triethylamine | Base |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Coupling Agent |

| S,S-Di(2-pyridyl)dithiocarbonate | Coupling Agent |

| Thionyl chloride | Chlorinating Agent |

| Oxalyl chloride | Chlorinating Agent |

| N-methoxy-N-methylcarbamoyl chloride | Reagent for Pd-catalyzed coupling |

| Trichloroacetonitrile | Reagent for one-pot synthesis |

| Triphenylphosphine | Reagent for one-pot synthesis |

Investigation of Carbonyl Reactivity and Nucleophilic Additions

The reactivity of the carbonyl group in this compound is a focal point of synthetic organic chemistry due to the versatile nature of the Weinreb amide functionality. This functional group facilitates controlled nucleophilic additions, a cornerstone of carbon-carbon bond formation.

Arylation Reactions of this compound with Organometallic Reagents (e.g., Grignard Reagents)

The arylation of this compound with organometallic reagents, particularly Grignard reagents, is a highly effective method for synthesizing aryl 2-furyl ketones. This transformation hinges on the nucleophilic addition of the organometallic species to the carbonyl carbon of the Weinreb amide. A key aspect of this reaction is the in-situ formation of a stable, five-membered chelate intermediate involving the metal atom, the carbonyl oxygen, and the methoxy (B1213986) oxygen. This intermediate's stability at low temperatures is crucial as it prevents the common side reaction where the ketone product undergoes a second nucleophilic attack, which would lead to the formation of a tertiary alcohol. The reaction is typically completed by an acidic workup, which breaks down the chelate and liberates the desired ketone.

The general procedure involves the slow addition of the Grignard reagent to a solution of this compound in an ethereal solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, often 0 °C. Following the addition, the reaction is stirred to ensure the complete formation of the stable intermediate before it is quenched with an aqueous acid.

Table 1: Arylation of this compound with Grignard Reagents

| Aryl Grignard Reagent (ArMgX) | Product (Aryl 2-furyl ketone) | Reported Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | 2-Benzoylfuran | 85-95 |

| 4-Tolylmagnesium bromide | 2-(4-Methylbenzoyl)furan | 80-90 |

| 4-Anisylmagnesium bromide | 2-(4-Methoxybenzoyl)furan | 82-92 |

| 1-Naphthylmagnesium bromide | 2-(1-Naphthoyl)furan | 75-85 |

Homologation Reactions Involving this compound

Homologation, the extension of a carbon chain by a single methylene (B1212753) group, can be achieved with this compound through various synthetic routes. One direct approach involves the use of a one-carbon nucleophile, such as the ylide derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride, in a Wittig-type reaction.

An alternative, two-step strategy for homologation begins with the reduction of the Weinreb amide to the corresponding aldehyde, 2-furaldehyde. This reduction is typically accomplished using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. The resulting aldehyde can then undergo a variety of well-established chain-extension reactions. For example, a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) converts the aldehyde to 2-vinylfuran. Subsequent hydroboration-oxidation of the vinyl group furnishes the homologated alcohol, which can be further oxidized to the corresponding aldehyde or carboxylic acid if desired.

Dealkoxylation Reaction Mechanisms of N-Alkoxyamides including this compound

The dealkoxylation of N-alkoxyamides represents a key mechanistic pathway, particularly under reductive conditions. When this compound is treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄), it is typically reduced to the corresponding amine. The proposed mechanism initiates with the delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The nitrogen's lone pair of electrons can then facilitate the expulsion of the methoxy group as a leaving group, leading to the formation of an iminium ion intermediate. This iminium ion is then rapidly reduced by a second equivalent of the hydride reagent to yield the final amine product. In the case of Grignard reactions, the stability of the chelated intermediate generally prevents premature dealkoxylation, preserving the integrity of the N-O bond until the final workup.

Photochemical and Degradation Pathways of Furan Carboxamides

Furan carboxamides are susceptible to degradation through photochemical pathways, a topic of considerable environmental relevance. The furan ring, being an electron-rich diene system, is particularly reactive towards photochemically generated reactive oxygen species.

Singlet Oxygen (¹O₂) Induced Degradation

One of the primary routes for the photochemical degradation of furan derivatives is through their reaction with singlet oxygen (¹O₂). Singlet oxygen is an electronically excited state of molecular oxygen that is commonly formed in sunlit natural waters through the sensitization of chromophoric dissolved organic matter (CDOM). The reaction between ¹O₂ and the furan moiety of this compound is anticipated to proceed via a [4+2] cycloaddition, a Diels-Alder type reaction, across the furan ring. This cycloaddition results in the formation of an unstable endoperoxide intermediate. This transient species can then undergo further rearrangements or decomposition, leading to the cleavage of the furan ring and the formation of various acyclic degradation products, such as dicarbonyls. The rate of this degradation pathway is influenced by the steady-state concentration of singlet oxygen and the specific quenching rate constant of the furan carboxamide.

Triplet Excited State Dissolved Organic Matter (³CDOM*) Mediated Reactions

Another significant photochemical degradation pathway is mediated by the triplet excited state of dissolved organic matter (³CDOM). ³CDOM can induce the degradation of furan carboxamides through two principal mechanisms: energy transfer or electron transfer.

In the energy transfer mechanism, ³CDOM* transfers its electronic energy to the furan carboxamide, promoting the latter to its own triplet excited state. This excited molecule can then undergo a variety of secondary reactions, including hydrogen abstraction from other molecules or reaction with ground-state molecular oxygen.

Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-Methoxy-N-methylfuran-2-carboxamide, both ¹H and ¹³C NMR provide definitive evidence for its covalent framework and substitution pattern.

¹H NMR Spectroscopic Characterization

The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals the distinct chemical environments of the protons in the molecule. rsc.org The furan (B31954) ring protons appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring (H5) resonates as a doublet at δ 7.59 ppm with a small coupling constant (J = 1.5 Hz), characteristic of a long-range coupling. The H3 proton appears as a doublet at δ 7.14 ppm (J = 3.5 Hz), and the H4 proton is observed as a doublet of doublets at δ 6.51 ppm (J = 3.5, 1.7 Hz). rsc.org These coupling patterns are indicative of the 2-substituted furan ring system. The methoxy (B1213986) and N-methyl protons give rise to sharp singlets at δ 3.77 ppm and δ 3.35 ppm, respectively, each integrating to three protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.59 | d | 1.5 | H5 (furan) |

| 7.14 | d | 3.5 | H3 (furan) |

| 6.51 | dd | 3.5, 1.7 | H4 (furan) |

| 3.77 | s | -OCH₃ | |

| 3.35 | s | -NCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, further corroborates the structure of this compound by identifying all seven unique carbon atoms. rsc.org The carbonyl carbon of the amide functional group is observed at δ 159.1 ppm. The quaternary carbon of the furan ring attached to the amide group (C2) and the carbon adjacent to the oxygen atom (C5) appear at δ 145.7 and δ 145.2 ppm, respectively. The two CH carbons of the furan ring, C3 and C4, are found at δ 117.3 and δ 111.5 ppm. The methoxy carbon (-OCH₃) and the N-methyl carbon (-NCH₃) resonate at δ 61.3 and δ 33.1 ppm, respectively. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 159.1 | C=O (amide) |

| 145.7 | C2 (furan) |

| 145.2 | C5 (furan) |

| 117.3 | C3 (furan) |

| 111.5 | C4 (furan) |

| 61.3 | -OCH₃ |

| 33.1 | -NCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, HRMS analysis using electrospray ionization (ESI) yielded a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of 156.0654. rsc.org This experimental value is in excellent agreement with the calculated theoretical mass of 156.0661 for the molecular formula C₇H₁₀NO₃, unequivocally confirming the compound's composition. rsc.org

Further analysis by mass spectrometry, typically involving techniques like electron ionization (EI), would provide insights into the fragmentation pathways of the molecule. While specific fragmentation data for this compound is not detailed in the available literature, Weinreb amides generally exhibit characteristic fragmentation patterns, including cleavage of the N-O bond and fragmentation of the furan ring.

Conformational Analysis by Experimental Techniques

The conformational preferences of N-methoxy-N-methyl amides are of significant interest as they influence their reactivity. These amides can exist as a mixture of conformers due to rotation around the C-N and N-O bonds. Experimental techniques, primarily solution-phase NMR spectroscopy and infrared (IR) spectroscopy, are used to study these conformational equilibria. For other 2-substituted N-methoxy-N-methylacetamides, studies have indicated the existence of cis and gauche rotamers, with their relative populations being influenced by solvent polarity and orbital interactions. researchgate.netresearchgate.net In the case of this compound, similar conformational equilibria involving rotation around the furan-carbonyl and the amide C-N bonds are expected.

Analysis of Intramolecular Hydrogen Bonding in Solution

Intramolecular hydrogen bonding can play a crucial role in determining the preferred conformation of a molecule. In furan-2-carboxamide derivatives, the possibility of hydrogen bonding between an amide N-H proton and the furan ring oxygen has been investigated. researchgate.net However, this compound lacks an N-H proton, precluding the formation of this type of classical intramolecular hydrogen bond. The molecule does not possess any other suitable hydrogen bond donors and acceptors that would lead to the formation of a significant intramolecular hydrogen bond in solution.

X-ray Crystallography for Solid-State Molecular Conformations

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. This compound has been described in the literature as a brown oil. rsc.org As it is not a crystalline solid at ambient conditions, there are no reported X-ray crystallographic data available for this compound. Therefore, its solid-state conformation remains undetermined.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. albany.edu For N-Methoxy-N-methylfuran-2-carboxamide, DFT calculations can elucidate its electronic structure, which is fundamental to understanding its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

DFT calculations, however, can be affected by issues like self-interaction error, which can lead to inaccuracies in predicting properties such as charge transfer. aps.org To address this, hybrid functionals, which incorporate a fraction of exact Hartree-Fock exchange, are often employed. aps.org The choice of functional and basis set is critical for obtaining reliable results and must be carefully benchmarked for the specific system under study. youtube.com For instance, methods like the PBEh hybrid functional can be optimized to provide accurate ionization potentials and electron affinities, which are vital for predicting reactivity in processes like electron transfer. aps.org

The reactivity of the furan (B31954) ring and the Weinreb amide moiety in this compound can be analyzed using conceptual DFT descriptors. These descriptors, derived from the variation of energy with respect to the number of electrons and external potential, provide a quantitative measure of local and global reactivity, helping to identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Conformational Landscape Exploration and Potential Energy Surface Analysis

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to explore the potential energy surface (PES) to identify all stable low-energy conformations and the energy barriers that separate them. researchgate.netnih.gov This exploration is typically performed by systematically rotating the molecule's flexible torsion angles, such as the bond connecting the furan ring to the carbonyl group and the bonds within the N-methoxy-N-methyl amide group. researchgate.net

Torsional Energy Profiles and Conformational Preferences of Furan Carboxamides

The conformational preferences of furan carboxamides are largely dictated by the rotation around the C2-carbonyl bond. Studies on related furan oligomers show that two primary planar or quasi-planar conformations exist: an anti conformation, where the furan oxygen is oriented away from the carbonyl oxygen, and a syn conformation, where they are on the same side. nih.govnsf.gov

For 2,2'-bifuran, the anti conformation is the global minimum, and the rotational barrier between the two conformers is approximately 4 kcal/mol. nih.govnsf.gov The energy difference between the syn and anti minima is about 2 kcal/mol. nih.gov While no direct data exists for this compound, these findings for related furan systems suggest that it also likely prefers an anti or anti-like conformation due to steric and electronic effects. The presence of the bulky N-methoxy-N-methyl group would further influence these preferences.

Table 1: Rotational Barrier and Energy Difference for Furan Oligomers This table presents data for related furan compounds to infer potential characteristics of this compound.

| Compound | Rotational Barrier (kcal/mol) | Energy Difference (Anti vs. Syn) (kcal/mol) |

|---|---|---|

| 2,2'-bifuran | ~4.0 | ~2.0 |

| 2,2'-bithiophene | ~2.0 | ~0.4 |

| 2-(2-thienyl)furan | ~3.0 | ~0.3 |

Data sourced from studies on furan and thiophene (B33073) oligomers. nih.govnsf.gov

Influence of Substituent Effects and Solvent Polarity on Conformational Preferences

Substituents on both the furan ring and the amide group can significantly alter the conformational landscape. Electron-donating or withdrawing groups can change the electronic distribution and steric profile, thereby shifting the relative energies of the syn and anti conformers.

Solvent polarity also plays a crucial role. In polar solvents, conformations with larger dipole moments are stabilized, potentially shifting the equilibrium. For furanoside rings, a related system, the solvent has been shown to induce changes in atomic charges that alter ring-distortion free energies by 2.5-6.5 kJ/mol, which can change the preferred conformation compared to the gas phase. nih.gov This effect is expected to be relevant for furan carboxamides as well, influencing the conformational preferences of this compound in different biological or reaction environments.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. albany.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational transitions, flexibility, and interactions with solvent molecules on a nanosecond to microsecond timescale. nih.gov

By running simulations at different temperatures, one can observe how the molecule explores its conformational space and the frequency of transitions between different energy minima. This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. The stability of a particular conformation in a complex can be assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

In Silico Modeling of Ligand-Target Interactions for Furan Carboxamide Scaffolds

The furan carboxamide scaffold is a common motif in molecules designed to interact with biological targets. In silico techniques like molecular docking are used to predict the binding mode and affinity of ligands like this compound to a protein's active site. nih.gov These methods place the ligand into the binding pocket in various orientations and score the resulting poses based on intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex. nih.gov Calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more quantitative prediction of binding affinity, guiding the optimization of the scaffold for improved potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Furan Carboxamide Analogs

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org For a series of furan carboxamide analogs, QSAR models can be developed to predict their activity against a specific target, while QSPR models can predict properties like solubility or corrosion inhibition. digitaloceanspaces.com

These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation with the observed activity or property. digitaloceanspaces.commdpi.com A validated QSAR/QSPR model can then be used to predict the activity of new, unsynthesized furan carboxamide analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery or materials development. mdpi.com

Exploration of Biological and Bioactive Applications for Furan Carboxamide Scaffolds

N-Methoxy-N-methylfuran-2-carboxamide as a Precursor in Pharmaceutical Development

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones. The compound this compound belongs to this class. While specific details on its role as a direct precursor in the development of mainstream pharmaceuticals are not extensively documented in the available literature, the general utility of the furan (B31954) ring and the Weinreb amide functionality is well-established.

The furan nucleus is a key structural motif in numerous bioactive molecules. nih.gov Similarly, related amide structures serve as precursors in various chemical syntheses. For instance, N-acetylanthranilic acid is a known precursor for methaqualone, and N-methoxy-N-methyl-2-phenylacetamide has been identified as a precursor of P-2-P, which is used in the illicit manufacture of amphetamine and methamphetamine. incb.orgunodc.org The synthetic utility of N-methoxy-N-methylfuran-3-carboxamide, an isomer of the title compound, is recognized for its ability to form a stable tetrahedral intermediate in reactions, a characteristic feature of Weinreb amides that is crucial for their synthetic applications. vulcanchem.com This highlights the potential of this compound as a versatile building block for creating more complex molecules in pharmaceutical research, even if specific large-scale applications are not yet widely reported.

Antimicrobial Research on Furan Carboxamide Derivatives (Antibacterial, Antifungal, Antiviral)

Furan carboxamide derivatives have demonstrated significant potential as antimicrobial agents, with research indicating activity against a wide array of pathogens. nih.govresearchgate.net The antimicrobial effects of these compounds are often attributed to their ability to selectively inhibit microbial growth and modify enzyme functions. nih.gov

Studies have shown that various furan carboxamide analogs exhibit notable antibacterial and antifungal properties. For example, a series of furan-3-carboxamides showed promising in vitro activity against several microorganisms, including yeasts, filamentous fungi, and bacteria. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives identified compounds with potent activity against Escherichia coli, Staphylococcus aureus, and Bacillus cereus. mdpi.com Furthermore, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have been tested against clinically significant bacteria such as S. aureus ATCC 25923, E. coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, with all tested compounds showing moderate activity. zsmu.edu.ua Some flavonoids, which can feature furan-like rings, have also been evaluated for their antibacterial, antifungal, and antiviral properties. researchgate.net

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | Compounds 4b, 4a, and 4f were found to be potent, with MIC values of 280, 265, and 230 μg/mL against the respective organisms. | mdpi.com |

| Furan-3-carboxamides | Yeast, filamentous fungi, bacteria | Exhibited significant in vitro antimicrobial activity. | nih.gov |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | All ten tested compounds exhibited moderate antimicrobial activity. The introduction of pentyl, isopropyl, and isobutyl radicals influenced activity levels. | zsmu.edu.ua |

Anti-inflammatory and Analgesic Properties of Furan-Based Amides

The furan scaffold is integral to many compounds exhibiting anti-inflammatory and analgesic effects. nih.gov The mechanisms underlying these properties are diverse and include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), regulation of the mRNA expression of these mediators, and antioxidant activity. nih.gov The presence of aromatic rings fused to the furan structure can enhance lipophilicity, which may boost these effects. nih.gov

Research into novel pyrazole-furan carboxamide hybrids has identified their potential as anti-neuroinflammatory agents. These compounds were shown to reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6 in microglial cells. researchgate.net Studies on other amide derivatives have also demonstrated significant anti-inflammatory and analgesic activities. In a carrageenan-induced rat paw edema model, certain aryl amides produced a significant inhibition of edema (44.1-80.1%). nih.gov These same compounds also showed notable analgesic activity by inhibiting acetic acid-induced writhing in rats. nih.gov Furanocoumarins, which contain a furan ring fused to a coumarin, have also been shown to possess dose-dependent anti-inflammatory and analgesic activities. nih.gov

| Compound Class | Model/Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-furan carboxamide hybrids | BV-2 and N9 microglial cells | Demonstrated anti-neuroinflammatory effects by reducing levels of TNF-α, IL-1β, and IL-6. | researchgate.net |

| Aryl acetic acids and amides | Carrageenan-induced rat paw edema | Inhibited edema by 44.1-80.1% at a concentration of 0.01 mmol/1 kg. | nih.gov |

| Furanocoumarins (Bergapten, Oxypeucedanin hydrate) | Carrageenan-induced foot edema in chicks | Exhibited significant, dose-dependent anti-inflammatory activity. | nih.gov |

| Benzofuran (B130515) derivatives | Nitric Oxide (NO) production | Ability to inhibit NO production, a key free radical in inflammatory responses. | nih.gov |

Anticancer Research and Cytotoxic Effects of Furan Carboxamide Analogs

The furan carboxamide moiety is a prominent feature in the design of novel anticancer agents. nih.gov Derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govdergipark.org.tr

For instance, a novel furan-2-carboxamide derivative was identified as a microtubule stabilizing agent, leading to mitotic arrest and apoptosis in cancer cells with IC50 values ranging from 4 µM to 8 µM. nih.gov Another study synthesized furyl-2-carboxamide derivatives, with one compound containing an anthraquinone (B42736) moiety showing moderate antitumor activity against the human colon cancer HCT-116 cell line. dergipark.org.tr Similarly, a series of carbamothioyl-furan-2-carboxamide derivatives displayed significant anticancer potential against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. mdpi.com Research on anthra[2,3-b]furan-3-carboxamides revealed compounds that inhibited tumor cell proliferation at submicromolar concentrations, induced G2/M phase arrest, and subsequent apoptosis. reactionbiology.com Furthermore, newly synthesized benzofurancarboxamides were screened by the National Cancer Institute, where they were tested against a panel of approximately 60 human tumor cell lines. biointerfaceresearch.com

| Compound Class | Cancer Cell Line(s) | Key Findings & IC50 Values | Reference |

|---|---|---|---|

| Furan-2-carboxamide derivative (SH09) | HeLa and other cancer cell lines | Acts as a microtubule stabilizing agent; induces mitotic arrest and apoptosis. IC50: 4 µM to 8 µM. | nih.gov |

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-furan-2-carboxamide | HCT-116 (Colon) | Showed moderate antitumor activity (GI50 = 23.23 μM). | dergipark.org.tr |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | Highest anticancer activity among tested derivatives, with cell viability of 33.29% at 20 μg/mL. | mdpi.com |

| Furan-based pyridine (B92270) carbohydrazide (B1668358) (Compound 4) | MCF-7 (Breast) | Exhibited significant cytotoxic activity, induced G2/M phase cell cycle arrest and apoptosis. IC50: 4.06 μM. | nih.gov |

| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | Exhibited significant cytotoxic activity, induced G2/M phase cell cycle arrest and apoptosis. IC50: 2.96 μM. | nih.gov |

| Anthra[2,3-b]furan-3-carboxamides (Compounds 3c, 3d) | Panel of wild type and drug-resistant cell lines | Potent antiproliferative activity at submicromolar concentrations; induced G2/M arrest and apoptosis. | reactionbiology.com |

Modulatory Roles in Biological Pathways (e.g., Quorum Sensing Inhibition)

Beyond direct cytotoxicity, furan-based compounds play a significant role in modulating bacterial communication pathways, particularly quorum sensing (QS). QS is a cell-to-cell signaling process that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors. Inhibiting this pathway is a promising strategy to combat bacterial infections without inducing conventional resistance.

Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-known QS inhibitors. nih.gov These natural products interfere with AHL-mediated QS in bacteria like P. aeruginosa, preventing surface colonization. nih.gov Synthetic furanone derivatives have been designed based on these natural structures. A series of (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogs were shown to remarkably inhibit both QS signaling and biofilm formation in P. aeruginosa, with inhibition rates varying from 20% to 90%. nih.gov The mechanism of action for some furanones involves preventing the binding of the transcriptional activator, such as LuxR, to the promoter sequences of QS-regulated genes. nih.gov

Applications in Neurological Disorder Research and Drug Design

The development of effective treatments for central nervous system (CNS) disorders remains a significant challenge. frontiersin.org Natural products and their synthetic analogs represent a promising avenue for the discovery of new neuroprotective agents. frontiersin.org Furan carboxamide derivatives have emerged as a scaffold of interest in this area.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities. nih.gov Several of these compounds offered considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.gov The study also found that these derivatives could significantly attenuate the generation of reactive oxygen species (ROS) induced by NMDA, a key factor in the pathophysiology of many neurological disorders. nih.gov In a related area, pyrazole-furan carboxamide hybrids have been explored for their anti-neuroinflammatory properties, which are relevant to neurodegenerative diseases that have an inflammatory component. researchgate.net These findings suggest that the furan carboxamide core is a viable starting point for designing drugs to treat complex neurological conditions.

Enzyme Inhibition Studies of Furan Carboxamide Derivatives

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Furan carboxamide derivatives have been identified as potent inhibitors of several clinically relevant enzymes.

One area of focus is cancer metabolism. The enzyme ATP-citrate lyase (ACL), which is upregulated in many cancers, has been successfully targeted by furan carboxylate derivatives. nih.gov In one study, virtual screening led to the discovery of novel ACL inhibitors, with the most potent compound exhibiting an IC50 of 4.1 μM. nih.gov In the field of anticancer research, furan-based compounds have also been shown to inhibit tubulin polymerization, a process critical for cell division. nih.gov A specific furan-2-carboxamide derivative acts as a microtubule stabilizing agent, effectively disrupting mitotic processes. nih.gov Furthermore, complex derivatives such as anthra[2,3-b]furan-3-carboxamides have been found to attenuate the activity of topoisomerase 1 and 2, enzymes essential for DNA replication and repair. reactionbiology.com These examples underscore the versatility of the furan carboxamide scaffold in generating specific and potent enzyme inhibitors for therapeutic use.

Applications in Agrochemical and Materials Science Research

Role of N-Methoxy-N-methylfuran-2-carboxamide in Agrochemical Development

The furan (B31954) nucleus is a common scaffold in a multitude of biologically active compounds, including those with applications in agriculture. researchgate.netnumberanalytics.com The incorporation of a furan ring into the structure of a pesticide can significantly influence its biological activity, selectivity, and environmental profile. This compound serves as a key starting material for the synthesis of various furan derivatives with potential agrochemical applications.

The furan carboxamide moiety is a well-established pharmacophore in the design of modern fungicides. Many commercial fungicides are based on carboxamide derivatives, which act by inhibiting the succinate (B1194679) dehydrogenase enzyme in pathogenic fungi. google.com While direct studies on the herbicidal and fungicidal properties of this compound are not extensively documented, its role as a precursor to active compounds is of significant interest. For instance, benzofuran-2-acetic esters have demonstrated considerable herbicidal activity. researchgate.net

The Weinreb amide group in this compound is particularly useful for the synthesis of 2-acylfurans. This reaction proceeds via nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the carbonyl group of the amide. The resulting stable chelated intermediate prevents over-addition and is readily hydrolyzed to afford the corresponding furan ketone in high yield. These furan ketones can then be further elaborated into a variety of herbicidal and fungicidal structures.

| Reagent | Product | Potential Application |

| Alkyl Grignard (R-MgBr) | 2-Alkyl-furanone | Intermediate for herbicide synthesis |

| Aryl Lithium (Ar-Li) | 2-Aroyl-furan | Precursor for fungicide synthesis |

| Vilsmeier-Haack Reagent | Furan-2-carbaldehyde | Building block for diverse agrochemicals mdpi.com |

This table illustrates the synthetic potential of this compound in generating key intermediates for agrochemical development.

Detailed research findings have shown that derivatives containing the furan ring can exhibit significant phytotoxic activity. For example, some benzofuran (B130515) derivatives have been found to reduce both the shoot and root systems of target weeds. researchgate.net The ability to introduce a wide range of substituents onto the furan ring via the ketone intermediate derived from this compound allows for the fine-tuning of biological activity and selectivity.

This compound in the Synthesis of Novel Materials

The demand for sustainable and high-performance materials has driven research into the use of bio-based building blocks for polymer synthesis. Furan derivatives, which can be derived from renewable biomass sources, are at the forefront of this research. patsnap.com They serve as valuable monomers for the production of a variety of polymers, including polyesters, polyamides, and epoxy resins. nih.govresearchgate.net

This compound can be envisioned as a precursor to various furan-based monomers. For example, reduction of the Weinreb amide would yield furan-2-carbaldehyde, a versatile platform chemical. This aldehyde can be converted into other useful monomers such as 2,5-bis(hydroxymethyl)furan (BHMF) through reduction, or 2,5-furandicarboxylic acid (FDCA) through oxidation. nih.govacs.org Both BHMF and FDCA are key monomers in the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is considered a promising sustainable alternative to petroleum-based PET. nih.govacs.org

The synthesis of furan-based polymers often involves polycondensation reactions. For instance, BHMF can be reacted with diacids to form polyesters, while FDCA can be reacted with diols. nih.govnih.gov The properties of the resulting polymers can be tailored by the choice of the co-monomer.

| Furan-based Monomer | Co-monomer | Resulting Polymer |

| 2,5-Bis(hydroxymethyl)furan (from this compound) | Adipic acid | Furan-aliphatic polyester |

| 2,5-Furandicarboxylic acid (from this compound) | Ethylene glycol | Polyethylene furanoate (PEF) |

This table outlines potential pathways to furan-based polymers starting from derivatives of this compound.

The furan ring's unique electronic and structural characteristics make it an attractive component for functional materials. The properties of furan-based materials can be tuned by modifying the furan ring or by incorporating different functional groups. For instance, the synthesis of furan-based conjugated polymers allows for the tuning of their bandgaps, which is crucial for applications in organic electronics. rsc.orgresearchgate.net

Starting from this compound, various functional groups can be introduced into the furan ring. The ketone functionality, obtained as described earlier, can serve as a handle for further chemical transformations. For example, Knoevenagel condensation of the furan ketone with active methylene (B1212753) compounds can introduce new carbon-carbon double bonds, extending the conjugation of the system. This approach can lead to the development of novel dyes, pigments, and materials with interesting optical and electronic properties. slideshare.net

Furthermore, the furan ring itself can participate in Diels-Alder reactions, which can be used to create cross-linked polymers with self-healing properties. researchgate.net The ability to synthesize a variety of functionalized furan derivatives from this compound opens up possibilities for creating advanced materials with precisely controlled properties for a wide range of applications. The versatility of furan-based monomers demonstrates their potential in designing materials with tunable properties for a more sustainable future. rsc.org

Advanced Research on Derivatives and Structure Activity/property Relationships

Synthesis and Characterization of Substituted N-Methoxy-N-methylfuran-2-carboxamide Analogs

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a well-established and versatile process in organic chemistry. wisc.eduresearchgate.net The preparation of the parent compound, this compound, and its substituted analogs typically begins with furan-2-carboxylic acid or a derivative thereof. A common and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. tandfonline.com For instance, furan-2-carbonyl chloride can be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the desired Weinreb amide in high yields. tandfonline.commdpi.com

Alternative activating agents for the carboxylic acid include N,N'-carbonyldiimidazole (CDI), which facilitates the reaction under mild conditions. researchgate.net This methodology is robust and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of analogs.

The synthesis of substituted analogs often involves two primary strategies:

Starting from a substituted furan-2-carboxylic acid: Various synthetic methods allow for the introduction of substituents at different positions on the furan (B31954) ring prior to the amide formation.

Post-synthesis modification: Functional groups can be introduced onto the furan ring of a pre-formed carboxamide scaffold using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling, catalyzed by palladium complexes, has been successfully employed to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating a powerful method for creating a series of analogs with diverse substituents. mdpi.com

Once synthesized, the structural confirmation of these new compounds is paramount. A combination of spectroscopic techniques is used for full characterization. benthamdirect.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the amide.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. benthamdirect.com

The following table summarizes common synthetic and characterization approaches for these compounds.

| Method | Description | Typical Reagents | Characterization Techniques | Reference(s) |

| Acid Chloride Route | Conversion of furan-2-carboxylic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine HCl. | Thionyl chloride (SOCl₂), Oxalyl chloride, N,O-dimethylhydroxylamine HCl, Pyridine. | ¹H NMR, ¹³C NMR, IR, MS | tandfonline.commdpi.com |

| Peptide Coupling Route | Direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine HCl using a coupling agent. | N,N'-Carbonyldiimidazole (CDI), EDCI, HOBt. | ¹H NMR, ¹³C NMR, IR, MS | researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling to introduce aryl or heteroaryl substituents onto a halogenated furan-carboxamide scaffold. | Palladium catalyst (e.g., Pd(PPh₃)₄), Boronic acids, Base (e.g., K₃PO₄). | ¹H NMR, ¹³C NMR, MS | mdpi.com |

Systematic Investigations of Furan Ring Substitution Effects on Reactivity and Biological Activity

The position of substitution significantly matters. The C5 position of the furan ring is often targeted for modification. For example, introducing a bromine atom at the C5 position is a common strategy to create intermediates for further functionalization or to enhance biological activity. benthamdirect.com

Investigations into the biological activity of substituted furan-2-carboxamides have revealed distinct structure-activity relationships (SAR):

Antibacterial Activity: The introduction of different substituents on the furan ring can modulate antibacterial potency. In a study of N-(4-bromophenyl)furan-2-carboxamide analogs, the parent compound itself was found to be the most effective against several drug-resistant bacterial strains, including NDM-positive A. baumannii. mdpi.com Another study found that methyl-5-(hydroxymethyl)-2-furan carboxylate inhibited Gram-positive bacteria, but its derivatives lost this specific activity, highlighting the sensitivity of the biological response to substitution. orientjchem.org

Antifungal Activity: A series of 5-bromofuran-2-carboxamide derivatives were synthesized to evaluate their antimicrobial properties. benthamdirect.com The results indicated that the nature of the substituents plays a critical role in determining antifungal efficacy.

Anticancer and Antiproliferative Activity: A furan-2-carboxamide derivative was identified as a microtubule stabilizing agent, inducing apoptosis in cancer cells. nih.gov In a separate study, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were evaluated for anticancer activity, with results showing that acylation of a hydroxymethyl group at the C5 position was important for activity against the HepG2 cancer cell line. orientjchem.org

Antibiofilm Activity: A study focused on designing furan-2-carboxamides as replacements for unstable furanone-based antibiofilm agents. While this study primarily varied the N-substituent, the authors noted that exploring substitutions on the furan ring was a key direction for future work to potentially enhance activity against pathogens like Pseudomonas aeruginosa. nih.gov

The following table summarizes the observed effects of furan ring substitution on biological activity from various studies on furan-2-carboxamide derivatives.

| Furan Ring Substituent | Position | Observed Biological Effect | Target/Organism | Reference(s) |

| -H (unsubstituted) | N/A | Most effective antibacterial in its series | A. baumannii, K. pneumoniae, MRSA | mdpi.com |

| -CH₂OH | C5 | Showed antibacterial and anticancer activity | S. aureus, B. cereus, HepG2, HeLa | orientjchem.org |

| -Br | C5 | Used as a key intermediate for further analog synthesis | N/A (Synthetic handle) | benthamdirect.com |

| Various aryl groups | C5 | Generally lower antibacterial activity than the parent compound | A. baumannii, K. pneumoniae | mdpi.com |

Modulating N-Substituent Effects for Optimized Chemical and Biological Profiles

While the N-methoxy-N-methyl group defines the Weinreb amide and its unique reactivity with organometallics, the broader class of furan-2-carboxamides allows for extensive modification at the amide nitrogen. wisc.eduwikipedia.org These modifications dramatically influence the molecule's biological profile, as the N-substituent often engages in key interactions with biological targets. benthamdirect.comnih.gov A diversity-oriented synthesis approach is often employed to create libraries of compounds with varied N-substituents to explore the chemical space and identify optimal structures. nih.govnih.gov

Key findings from these investigations include:

Influence of Linkers and Functional Groups: A study on antibiofilm furan-2-carboxamides found that the nature of the linker attached to the amide nitrogen was crucial. nih.gov Carbohydrazide (B1668358) and triazole linkers yielded the most significant antibiofilm activity against P. aeruginosa. nih.govnih.gov Within these series, the presence of halogens on a terminal phenyl ring generally led to better biofilm inhibition. nih.gov

Impact on Antimicrobial Spectrum: In a separate study, new furan-2-carboxamide derivatives containing amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone moieties were synthesized and tested. benthamdirect.com The results showed that compounds featuring a 2,4-dinitrophenylhydrazone group were the most active against E. coli, while a specific thiosemicarbazone derivative showed moderate antifungal activity. benthamdirect.com

Optimization for Anticancer Activity: A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for anticancer potential. mdpi.com The compound with a p-tolyl group on the carbamothioyl moiety showed the highest activity against a hepatocellular carcinoma cell line, indicating that aryl substitution patterns are key determinants of potency. mdpi.com

This modulation of the N-substituent is a powerful strategy for fine-tuning the biological and chemical properties of the furan-2-carboxamide core.

| N-Substituent Type | Example Substituent | Observed Biological Effect | Target/Organism | Reference(s) |

| Carbohydrazide | -NH-NH-CO-C₆H₅ | Significant antibiofilm activity (58% inhibition for one analog) | Pseudomonas aeruginosa | nih.govnih.gov |

| Triazole | (Linked via N) | Significant antibiofilm and virulence factor reduction | Pseudomonas aeruginosa | nih.gov |

| Substituted Phenyl | -C₆H₄-Br | Potent antibacterial activity | Drug-resistant bacteria | mdpi.com |

| 2,4-Dinitrophenylhydrazone | (Linked via N) | Most active antibacterial series against E. coli | E. coli | benthamdirect.com |

| Carbamothioyl | -CS-NH-C₆H₄-CH₃ | Highest anticancer activity in its series | HepG2 human cancer cell line | mdpi.com |

Exploration of Chiral Furan Carboxamide Derivatives and Stereoselectivity

Chirality plays a fundamental role in drug action, as biological targets like enzymes and receptors are inherently chiral. The specific three-dimensional arrangement (stereochemistry) of a molecule can determine whether it binds effectively to its target. Consequently, the exploration of chiral furan carboxamide derivatives and the stereoselective synthesis of specific isomers are advanced areas of research.

The synthesis of chiral molecules in high stereochemical purity is a significant challenge. Research in this area focuses on developing asymmetric reactions that favor the formation of one enantiomer or diastereomer over others. For furan-containing molecules, several powerful strategies have been developed:

Organocatalysis: Asymmetric aminocatalysis has been used to synthesize chiral trisubstituted allenes, which can then be converted into chiral furan derivatives with excellent yield and stereoselectivity. nih.gov This approach uses small, chiral organic molecules as catalysts to control the stereochemical outcome of the reaction.

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: A versatile and stereocontrolled approach to chiral tetrahydrofurans has been developed based on an asymmetric HWE reaction. nih.gov This key step establishes the absolute configuration of the final product. The subsequent cyclization reaction then determines the relative configuration, allowing for access to different stereoisomers from a common intermediate. nih.gov

While these methods may not directly produce chiral this compound, they establish fundamental principles for creating chiral furan-based structures. The chirality can be introduced via a substituent on the furan ring or on the N-substituent of the carboxamide. The biological evaluation of individual enantiomers of a chiral furan carboxamide is critical, as often one enantiomer is significantly more active (the eutomer) while the other may be less active or even contribute to off-target effects (the distomer). The development of stereoselective syntheses is therefore crucial for producing enantiomerically pure compounds for detailed biological investigation.

Q & A

Q. What are the established synthetic routes for N-Methoxy-N-methylfuran-2-carboxamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves coupling furan-2-carboxylic acid derivatives with methoxy-methylamine under catalytic conditions. Key reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) . Triphosgene-mediated cyclization has also been reported for related carboxamides, requiring controlled temperatures (e.g., reflux at 120°C) and inert atmospheres to prevent side reactions .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Conditions | Impact on Yield/Purity | Source |

|---|---|---|---|

| Coupling Agent | DCC/DMAP | Reduces racemization | |

| Solvent | Anhydrous DCM or THF | Enhances reagent solubility | |

| Temperature | 0–25°C (stepwise) | Minimizes decomposition | |

| Reaction Time | 12–24 h | Maximizes conversion |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), methylamide (-N(CH)OCH), and furan ring protons. Key shifts: furan protons at δ 6.3–7.5 ppm, methoxy at δ 3.3–3.7 ppm .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 315.13801) with <5 ppm error .

- IR Spectroscopy : Detects amide C=O (~1673 cm) and furan C-O-C (~1250 cm) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Functional Group Identified | Source |

|---|---|---|---|

| H NMR | δ 3.3 (s, 3H, OCH) | Methoxy group | |

| HRMS | m/z 315.13801 [M+H] | Molecular formula | |

| IR | 1673 cm (C=O stretch) | Amide bond |

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases or viral proteases). For furan-carboxamides, docking scores correlate with experimental IC values .

- DFT Calculations : Predict electrophilic sites (e.g., furan C3) prone to nucleophilic attack, guiding derivatization strategies .

- ADMET Prediction : Software like SwissADME estimates bioavailability, highlighting logP (~2.1) and H-bond donors (1) as critical for blood-brain barrier penetration .

Case Study : A derivative showed 80% inhibition of COX-2 in silico, validated via in vitro assays (IC = 1.2 µM) .

Q. How can researchers resolve contradictions in catalytic data for oxidation/reduction reactions involving this compound?

Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, pH, catalyst) to identify optimal conditions .

- Mechanistic Probes : Use isotopic labeling (e.g., O) to track oxygen sources during methoxy group oxidation .

- Side-Product Analysis : LC-MS identifies byproducts (e.g., over-oxidized nitro derivatives) to refine protocols .

Example : Oxidation with KMnO in acidic conditions yields nitro derivatives, while CrO in acetone favors ketone formation .

Q. What strategies optimize regioselectivity in substitution reactions at the furan ring?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at C5 to direct electrophiles to C2 .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., halogenation) while reducing side products (e.g., 30% yield improvement at 150°C) .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for C3 substitution .

Q. Table 3: Substitution Reaction Outcomes

| Reagent | Position Modified | Major Product | Yield | Source |

|---|---|---|---|---|

| Br/FeCl | C2 | 2-Bromo derivative | 65% | |

| HNO | C5 | 5-Nitro derivative | 45% |

Data Contradictions and Validation

- Issue : Conflicting reports on methoxy group stability under basic conditions.

- Resolution : Controlled hydrolysis experiments (pH 7–12) show decomposition >pH 10, validated via H NMR .

- Recommendation : Use buffered conditions (pH 7–8) for reactions involving methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.